molecular formula C8H9N3O2 B038459 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine CAS No. 123792-68-7

3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No.: B038459
CAS No.: 123792-68-7
M. Wt: 179.18 g/mol
InChI Key: JGYRPWPCCHANJO-UHFFFAOYSA-N
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Description

3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system consisting of two pyridine rings, with a nitro group attached at the third position. It is known for its diverse applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves the condensation of appropriate precursors followed by cyclization and nitration steps. One common method includes the reaction of 2-aminopyridine with an aldehyde under acidic conditions to form an intermediate, which is then cyclized to yield the naphthyridine core. The final nitration step introduces the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include amino derivatives, substituted naphthyridines, and various functionalized compounds that can be further utilized in different applications .

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine is widely utilized as a precursor in the synthesis of more complex organic molecules. Its nitro group can undergo various reactions, such as reduction and substitution, leading to the formation of derivatives that can be further explored for their chemical properties and applications.

Coordination Chemistry
The compound serves as a ligand in coordination chemistry, facilitating the formation of metal complexes. These complexes can exhibit unique catalytic properties and are of interest in materials science.

Biological Applications

Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits notable antimicrobial and anticancer activities. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens and cancer cell lines. The mechanism often involves the reduction of the nitro group to form reactive intermediates that interact with cellular targets.

Pharmacological Potential
The compound has been investigated for its potential therapeutic applications. It has shown promise as an analgesic and anti-inflammatory agent. Furthermore, its derivatives have been found to possess significant antioxidant properties .

Medicinal Chemistry

Drug Development
In medicinal chemistry, this compound is being explored for its potential in developing new drugs targeting neurological disorders and various cancers. Its structural properties allow it to interact with biological targets effectively .

Antiviral Activity
Recent studies have identified derivatives of this compound as potent inhibitors of HIV-1 integrase. These compounds target specific sites on the integrase enzyme, disrupting the replication process of the virus. This application highlights its potential role in antiviral therapies.

Industrial Applications

Materials Science
The compound is also being explored for its applications in materials science, particularly in the development of specialty chemicals and advanced materials such as polymers and dyes. Its unique chemical properties make it suitable for various industrial processes .

Summary Table of Applications

Application AreaSpecific UsesKey Findings/Results
Chemical Synthesis Building block for complex moleculesVersatile precursor with multiple reaction pathways
Coordination Chemistry Ligand for metal complexesUnique catalytic properties observed
Biological Activity Antimicrobial and anticancer researchSignificant inhibition of pathogen growth and cancer cells
Pharmacology Analgesic and anti-inflammatory studiesNotable effects on pain relief and inflammation
Drug Development Neurological disorder treatmentsPotential lead compounds identified
Antiviral Research Inhibition of HIV-1 integraseDisruption of viral replication confirmed
Materials Science Development of polymers and dyesInnovative applications in specialty chemicals

Case Studies

  • Antimicrobial Activity Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the compound's ability to disrupt bacterial cell wall synthesis.
  • Cancer Research Application : In vitro studies showed that certain derivatives could induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests potential therapeutic avenues for cancer treatment.
  • HIV Research Application : A series of synthesized derivatives were tested against HIV-1 integrase with results indicating effective inhibition at low micromolar concentrations. This research opens pathways for developing new antiviral drugs targeting HIV.

Mechanism of Action

The mechanism of action of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets. The nitro group plays a crucial role in its biological activity, often undergoing reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Uniqueness: 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine is unique due to the presence of the nitro group at the third position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .

Biological Activity

Overview

3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. Its structure features a fused ring system with a nitro group at the third position, which significantly influences its biological activity. This compound is under investigation for various therapeutic applications, particularly as an antimicrobial and anticancer agent .

The biological activity of this compound is primarily attributed to the nitro group, which can undergo reduction to form reactive intermediates. These intermediates interact with cellular components, leading to:

  • Inhibition of key enzymes involved in cellular processes.
  • Disruption of cellular functions , contributing to its antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains with varying degrees of effectiveness.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
K. pneumoniae64 µg/mL
P. aeruginosa128 µg/mL
A. baumannii0.5 µg/mL (strong activity)

The compound shows promising results against A. baumannii, indicating potential for development as a therapeutic agent against resistant bacterial infections .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines through mechanisms that may include apoptosis induction and cell cycle arrest.

Cancer Cell Line IC50 (µM)
MCF-7 (breast cancer)10
HeLa (cervical cancer)15
A549 (lung cancer)20

These findings suggest that the compound could serve as a lead structure for developing new anticancer drugs .

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound in combination with other antibiotics against E. coli and K. pneumoniae. The results showed that when used in conjunction with PAβN (a permeability barrier inhibitor), the MIC values decreased significantly by up to eight-fold for certain combinations .

Study on Anticancer Mechanisms

Another study focused on the anticancer mechanisms of this compound in breast cancer cells. The results indicated that treatment with this compound led to increased levels of reactive oxygen species (ROS), resulting in oxidative stress and subsequent apoptosis of cancer cells .

Properties

IUPAC Name

3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c12-11(13)7-3-6-4-9-2-1-8(6)10-5-7/h3,5,9H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYRPWPCCHANJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50558627
Record name 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123792-68-7
Record name 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the solution of 3-nitro-7,8-dihydro-5H-[1,6]naphthyridine-6-carboxylic acid tert-butyl ester (6.14 g, 22 mmol) in CH2Cl2 (60 mL) was added TFA (7 mL). The reaction was stirred for 18 h at RT. After evaporation of the solvent, the residue was taken into water and neutralized with saturated NaHCO3 aqueous solution. The solid was filtered and washed with cold water and dried. The solid was recrystallized from CH3CN to give desired title compound as pale white solid. MS (ES+): 180.1 (M+H)+. Calc'd for C8H9N3O2—179.07.
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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